Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate
Description
Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate is an organic compound with the molecular formula C7H9F3O4. It is a colorless liquid that is often used as a reagent in organic synthesis. The compound contains a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O4/c1-2-13-6(12)5-7(8(9,10)11)14-3-4-15-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZHRSJBZBBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetate with trifluoromethylated dioxolane under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Another trifluoromethyl-containing ester with similar reactivity but different applications.
Trifluoromethyl benzene: A simple aromatic compound with a trifluoromethyl group, used in different chemical reactions.
Trifluoromethyl pyridine: Contains a trifluoromethyl group attached to a pyridine ring, used in pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate is unique due to its dioxolane ring structure, which imparts additional stability and reactivity compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
